molecular formula C13H21NO4 B111905 (R)-2-Allyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid CAS No. 144085-23-4

(R)-2-Allyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid

Cat. No.: B111905
CAS No.: 144085-23-4
M. Wt: 255.31 g/mol
InChI Key: ZTMLHNDSVVOEEH-ZDUSSCGKSA-N
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Description

®-2-Allyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid is a chiral compound that features a pyrrolidine ring substituted with an allyl group and a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Allyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a variety of methods, including cyclization reactions of appropriate precursors.

    Introduction of the Allyl Group: The allyl group can be introduced via allylation reactions, often using allyl halides or allyl alcohols in the presence of a base or a catalyst.

    Protection with Boc Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine. This step is crucial for protecting the amine functionality during subsequent reactions.

Industrial Production Methods

Industrial production of ®-2-Allyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Flow microreactor systems have been developed to enhance the efficiency and sustainability of such processes .

Chemical Reactions Analysis

Types of Reactions

®-2-Allyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can target the allyl group or other functional groups present in the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the allyl group or other reactive sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation catalysts can be used.

    Substitution: Nucleophiles such as halides, amines, or thiols can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group can yield epoxides, while reduction can produce saturated derivatives.

Scientific Research Applications

®-2-Allyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-2-Allyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The molecular targets and pathways involved would vary based on the biological context and the specific derivatives or analogs being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-Allyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid is unique due to its combination of a chiral center, an allyl group, and a Boc-protected amine. This combination provides distinct reactivity and potential for diverse applications in synthesis and medicinal chemistry.

Properties

IUPAC Name

(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-prop-2-enylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-5-7-13(10(15)16)8-6-9-14(13)11(17)18-12(2,3)4/h5H,1,6-9H2,2-4H3,(H,15,16)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTMLHNDSVVOEEH-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(CC=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@]1(CC=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50375992
Record name 1-(tert-Butoxycarbonyl)-2-prop-2-en-1-yl-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144085-23-4
Record name 1-(tert-Butoxycarbonyl)-2-prop-2-en-1-yl-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Boc-(R)-alpha -allyl-Pro-OH
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